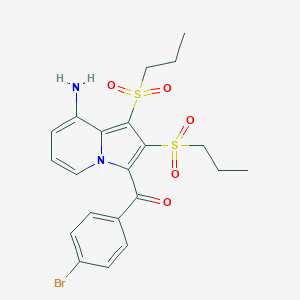
2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C20H23NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of ester, amide, and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group is introduced via an alkylation reaction using a suitable alkyl halide.
Esterification: The carboxylic acid groups are esterified using ethanol in the presence of an acid catalyst.
Amidation: The amide group is introduced by reacting the ester with an amine derivative.
Ether Formation: The phenoxy group is introduced through an etherification reaction using phenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
Uniqueness
2,4-diethyl 3-methyl-5-(3-phenoxypropanamido)thiophene-2,4-dicarboxylate is unique due to the presence of the phenoxypropanoyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propiedades
Fórmula molecular |
C20H23NO6S |
|---|---|
Peso molecular |
405.5g/mol |
Nombre IUPAC |
diethyl 3-methyl-5-(3-phenoxypropanoylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO6S/c1-4-25-19(23)16-13(3)17(20(24)26-5-2)28-18(16)21-15(22)11-12-27-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,21,22) |
Clave InChI |
MYUWUIBVFZNSPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCOC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-(3-CHLOROPHENYL)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405321.png)
![3-butyl-3'-ethyl-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-4-one]](/img/structure/B405322.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405324.png)
![(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405325.png)
![(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405326.png)
![2-Methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B405327.png)
![2-Methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B405330.png)
![2-Methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl 2-furoate](/img/structure/B405331.png)
![1-allyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405333.png)
![(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B405337.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405338.png)
![(4-Bromophenyl)[8-methyl-1,2-bis(propylsulfonyl)indolizin-3-yl]methanone](/img/structure/B405342.png)
![3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE](/img/structure/B405343.png)

